molecular formula C18H20ClN3O2 B2496149 N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034252-15-6

N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2496149
CAS No.: 2034252-15-6
M. Wt: 345.83
InChI Key: UFZQZJFKHQVDII-UHFFFAOYSA-N
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Description

N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound with the molecular formula C18H20ClN3O2 and a molecular weight of 345.83.

Preparation Methods

The synthesis of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 3-chloropyridine, and piperidine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Synthetic Routes: One common synthetic route involves the coupling of benzylamine with 3-chloropyridine to form an intermediate, which is then reacted with piperidine to yield the final product.

    Industrial Production: Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide and other piperidine derivatives.

    Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-16-13-20-9-6-17(16)24-15-7-10-22(11-8-15)18(23)21-12-14-4-2-1-3-5-14/h1-6,9,13,15H,7-8,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZQZJFKHQVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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